Dabrafenib mesylate
描述
达拉菲尼甲磺酸盐是一种靶向抗癌药物,主要用于治疗与BRAF基因突变相关的癌症。它是一种B-Raf酶抑制剂,在调节细胞生长中起着至关重要的作用。 达拉菲尼甲磺酸盐在治疗具有BRAF V600E突变的黑素瘤、非小细胞肺癌和甲状腺髓样癌方面特别有效 .
作用机制
达拉菲尼甲磺酸盐通过与BRAF酶的ATP口袋结合,是BRAF酶的竞争性和选择性抑制剂。它对BRAF的突变形式,包括BRAF V600E、BRAF V600K和BRAF V600D,具有更高的亲和力。BRAF是一种丝氨酸/苏氨酸蛋白激酶,参与激活RAS-RAF-MEK-ERK信号通路,该通路调节细胞分裂和分化。 通过抑制BRAF,达拉菲尼甲磺酸盐破坏了这条通路,导致肿瘤细胞增殖减少,凋亡增加 .
生化分析
Biochemical Properties
Dabrafenib mesylate acts as an ATP-competitive kinase inhibitor, targeting the MAPK pathway . It interacts with the BRAF V600-mutant kinase, a protein that plays a crucial role in cell growth regulation . The interaction between this compound and the BRAF V600-mutant kinase helps inhibit the growth of cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the MAPK pathway, which is involved in regulating cell growth . This inhibition helps prevent the multiplication of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression . It acts as an inhibitor of the associated enzyme B-Raf, which plays a role in the regulation of cell growth . By inhibiting this enzyme, this compound can prevent the signaling of cancer cells to multiply .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It shows a less-than-dose-proportional increase in exposure after repeat dosing above 150 mg BID . The main elimination route of this compound is the oxidative metabolism via CYP3A4/2C8 and biliary excretion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In the A2058 xenograft model, the combination therapy of this compound and an anti-HER2 antibody-drug conjugate had a significantly better antitumor effect compared with using this compound alone .
Metabolic Pathways
This compound is involved in several metabolic pathways . It is primarily metabolized by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib . Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily mediated by its metabolic pathways . After being metabolized, it is excreted in bile and urine .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it interacts with its target, the BRAF V600-mutant kinase . This interaction inhibits the kinase, thereby preventing the signaling of cancer cells to multiply .
准备方法
达拉菲尼甲磺酸盐的合成涉及几个关键步骤:
磺酰胺化: 以3-(3-氨基-2-氟苯基)-3-氧杂丙酸酯为起始原料,进行磺酰胺化。
卤化: 中间体进行卤化。
噻唑环化: 此步骤涉及噻唑环的形成。
酰化: 进行酰化以引入酰基。
嘧啶环化: 最后一步涉及环化形成嘧啶环
对于工业生产,该过程包括:
悬浮和重结晶: 达拉菲尼甲磺酸盐的晶体形式悬浮在水中,搅拌重结晶,然后分离以获得所需的晶体形式.
与甲磺酸反应: 该化合物在异丙醇中与甲磺酸反应,形成甲磺酸盐.
化学反应分析
科学研究应用
达拉菲尼甲磺酸盐具有广泛的科学研究应用:
化学: 用作研究激酶抑制剂的模型化合物。
生物学: 研究其对细胞信号通路和基因表达的影响。
医学: 主要用于治疗具有BRAF V600E突变的黑素瘤、非小细胞肺癌和甲状腺髓样癌 它也正在被研究用于治疗其他具有类似突变的癌症和疾病
工业: 用于靶向癌症治疗和联合治疗的开发.
相似化合物的比较
达拉菲尼甲磺酸盐通常与其他BRAF抑制剂进行比较,例如:
属性
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGMKSIHIVVYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N5O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152500 | |
Record name | Dabrafenib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195768-06-9 | |
Record name | Dabrafenib mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195768-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dabrafenib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195768069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabrafenib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1195768-06-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DABRAFENIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6DC89I63E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: How does Dabrafenib Mesylate interact with its target and what are the downstream effects?
A: this compound is a potent and selective inhibitor of the B-Raf enzyme, specifically targeting the V600E mutant form often found in melanoma. [] This mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation. [] By binding to the ATP-binding site of B-Raf V600E, this compound prevents phosphorylation of downstream signaling molecules MEK and ERK, effectively blocking the MAPK pathway and inhibiting tumor growth. []
Q2: What is the structural characterization of this compound?
A: While the provided research papers don't delve into the detailed spectroscopic data, this compound is described as a mesylate salt of Dabrafenib. [] This implies that a methane sulfonic acid molecule is ionically bound to the Dabrafenib molecule. Further research into chemical databases and publications would be required for a complete spectroscopic analysis.
Q3: Can you elaborate on the dissolution and solubility properties of this compound and their impact on its efficacy?
A: Dabrafenib, the base form of this compound, is known to exhibit poor solubility in aqueous media, especially within the pH range relevant for biological absorption (pH 4-8). [] This classification as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) highlights the challenges in achieving desirable bioavailability. [] To address this limitation, researchers have explored the development of novel salts and cocrystals of Dabrafenib. [] For instance, the formation of a mesylate salt with methane sulfonic acid, resulting in this compound, aims to enhance the drug's dissolution rate and improve its overall bioavailability. []
Q4: Are there known drug-transporter interactions associated with this compound?
A: Research indicates that this compound interacts with the human organic anion transporter hOAT4, demonstrating a significant inhibitory effect on its function. [] This interaction is particularly relevant in the kidneys, where hOAT4 plays a crucial role in the elimination of various drugs. [] This inhibitory effect suggests a potential for drug-drug interactions when this compound is co-administered with other medications that are substrates of hOAT4. []
Q5: What are the known cutaneous toxic effects of this compound in comparison to other BRAF inhibitors?
A: Clinical studies have shown that this compound, similar to other BRAF inhibitors like Vemurafenib, can cause a range of cutaneous adverse effects. [] These include but are not limited to Grover disease, plantar hyperkeratosis, verrucal keratosis, and cutaneous squamous cell carcinoma. [] Interestingly, the combination therapy of this compound with the MEK inhibitor Trametinib dimethyl sulfoxide (CombiDT therapy) appears to reduce the incidence of these cutaneous toxic effects compared to this compound monotherapy. []
Q6: What is known about the resistance mechanisms associated with this compound?
A: While the provided research doesn't delve into specific resistance mechanisms for this compound, it's important to note that acquired resistance is a common challenge with targeted therapies in cancer treatment. Generally, resistance to BRAF inhibitors like this compound can arise through various mechanisms, including reactivation of the MAPK pathway through alternate routes, mutations in the BRAF gene itself, or activation of parallel signaling pathways. [] Further research is crucial to understand the specific resistance mechanisms associated with this compound and develop strategies to overcome them.
Q7: What are the implications of the BRAF mutation for the treatment of Malignant Gastrointestinal Neuroectodermal Tumors (GNETs)?
A: While GNETs are not typically associated with melanocytic markers, a unique case report described a GNET in a patient with a history of desmoplastic malignant melanoma harboring a BRAF mutation. [] Interestingly, the GNET also exhibited a BRAF mutation, suggesting a potential link between these two malignancies in this particular case. [] Furthermore, the combination therapy with this compound and Trametinib dimethyl sulfoxide demonstrated temporary effectiveness against this GNET, highlighting the potential therapeutic role of BRAF inhibitors in such cases. []
Q8: What is the significance of the formation of Phenyl amino Dabrafenib impurity during this compound preparation?
A: During the synthesis of this compound, the formation of an impurity identified as Phenyl amino Dabrafenib has been observed. [] This impurity arises from the conversion of an aromatic fluoro group to an amine during the synthetic process. [] The presence of such impurities can impact the drug's quality, safety, and efficacy. [] Therefore, rigorous quality control measures and analytical techniques are essential to identify and quantify impurities like Phenyl amino Dabrafenib and ensure the production of high-purity this compound. []
Q9: How does the combination of this compound with Trametinib dimethyl sulfoxide (CombiDT therapy) compare to this compound alone in treating metastatic melanoma?
A: CombiDT therapy, which combines this compound with the MEK inhibitor Trametinib dimethyl sulfoxide, has demonstrated superior efficacy compared to this compound monotherapy in treating metastatic melanoma. [] This combination results in a more comprehensive blockade of the MAPK pathway, leading to enhanced tumor suppression and improved survival rates in patients. [] Furthermore, CombiDT therapy appears to have a more favorable profile of cutaneous toxic effects compared to this compound alone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。